GR231118

Description

Properties

IUPAC Name |

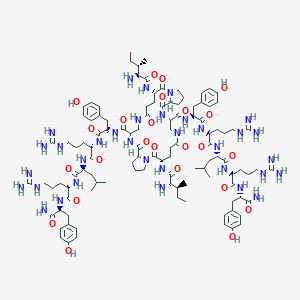

(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H170N34O24/c1-9-59(7)87(111)103(165)133-73-39-41-85(149)127-55-81(99(161)139-79(53-63-27-35-67(147)36-28-63)97(159)131-71(19-13-45-125-109(119)120)93(155)137-77(49-57(3)4)95(157)129-69(17-11-43-123-107(115)116)91(153)135-75(89(113)151)51-61-23-31-65(145)32-24-61)142-102(164)84-22-16-48-144(84)106(168)74(134-104(166)88(112)60(8)10-2)40-42-86(150)128-56-82(141-101(163)83-21-15-47-143(83)105(73)167)100(162)140-80(54-64-29-37-68(148)38-30-64)98(160)132-72(20-14-46-126-110(121)122)94(156)138-78(50-58(5)6)96(158)130-70(18-12-44-124-108(117)118)92(154)136-76(90(114)152)52-62-25-33-66(146)34-26-62/h23-38,57-60,69-84,87-88,145-148H,9-22,39-56,111-112H2,1-8H3,(H2,113,151)(H2,114,152)(H,127,149)(H,128,150)(H,129,157)(H,130,158)(H,131,159)(H,132,160)(H,133,165)(H,134,166)(H,135,153)(H,136,154)(H,137,155)(H,138,156)(H,139,161)(H,140,162)(H,141,163)(H,142,164)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t59-,60-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81?,82?,83-,84-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRBRCCJETZJLT-GSICZYLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCC(=O)NCC(NC(=O)C2CCCN2C(=O)C(CCC(=O)NCC(NC(=O)C3CCCN3C1=O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CCC(=O)NCC(NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)NCC(NC(=O)[C@@H]3CCCN3C1=O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H170N34O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GR231118: A Technical Guide to its Mechanism of Action at the Neuropeptide Y Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound at the Y1 receptor, consolidating key quantitative data, experimental methodologies, and visualizing its interaction with the associated signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of the NPY system and the development of related therapeutics. The Y1 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and cardiovascular homeostasis, making it a significant target for drug discovery.[3][4]

Quantitative Pharmacological Profile of this compound

This compound exhibits high affinity and potent antagonist activity at the human and rat Y1 receptors. Its selectivity profile shows considerable affinity for the Y4 and Y6 receptors as well, a crucial consideration in experimental design and data interpretation.[1]

| Parameter | Receptor Subtype | Species | Value | Reference |

| pKi | Y1 | Human | 10.2 | [1] |

| Y1 | Rat | 10.4 | [1] | |

| Y2 | Human | Weak Agonist | [1] | |

| Y2 | Rat | Weak Agonist | [1] | |

| Y4 | Human | 9.6 | [1] | |

| Y5 | Human | Weak Agonist | [1] | |

| Y5 | Rat | Weak Agonist | [1] | |

| Y6 | Mouse | 8.8 | [1] | |

| Ki | Y1 | Human | 0.10 nM | [2] |

| Y2 (membranes) | Human (SK-N-BE2 cells) | 700 nM | [2] | |

| Y2 (membranes) | Rat (hypothalamus) | >1 µM | [2] | |

| pA2 | Y1 | Human | 10.5 | [1] |

| Y1 | Rat | 10.0 | [1] | |

| IC50 | Y1 (NPY-induced Ca2+ increase) | Human (SK-N-MC cells) | 0.27 nM | [2] |

| pEC50 | Y4 | Human | 8.6 (agonist) | [1] |

| Kd | Y1 | Rat (transfected HEK293 cells) | 0.09–0.24 nM | |

| Y4 | Rat (transfected HEK293 cells) | 0.09–0.24 nM | ||

| Rat Brain Membranes | Rat | 0.09–0.24 nM |

Mechanism of Action at the Y1 Receptor

The Neuropeptide Y Y1 receptor is a member of the G-protein coupled receptor superfamily.[5] Upon binding of the endogenous agonist, Neuropeptide Y, the receptor couples to inhibitory G-proteins (Gi/o). This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] this compound acts as a competitive antagonist at the Y1 receptor, binding to the receptor without initiating this downstream signaling cascade. By occupying the binding site, it prevents NPY from binding and activating the receptor, thereby blocking the subsequent inhibition of adenylyl cyclase and maintaining cellular cAMP levels.[3]

Experimental Protocols

The characterization of this compound's interaction with the Y1 receptor involves several key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki, Kd) of this compound for the Y1 receptor.

Objective: To quantify the affinity of a test compound (this compound) for the Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing the Y1 receptor (e.g., SK-N-MC cells or transfected HEK293 cells).[2]

-

Radiolabeled ligand (e.g., [125I]peptide YY or [125I]-GR231118).[2]

-

Unlabeled this compound at various concentrations.

-

Binding buffer (composition varies, typically includes a buffer salt, divalent cations, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Protocol:

-

Membrane Preparation: Cells expressing the Y1 receptor are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium. Incubation times and temperatures can vary (e.g., 10 minutes at room temperature).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation or gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. This compound (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are NPY1R antagonists and how do they work? [synapse.patsnap.com]

- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Expression of functional Y1 receptors for neuropeptide Y in human Ewing's sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

GR231118: A Technical Guide to a Potent Neuropeptide Y Y4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a synthetic peptide analog of the C-terminus of neuropeptide Y (NPY). It is a notable pharmacological tool due to its dual activity as a potent and selective agonist for the neuropeptide Y Y4 receptor (Y4R) and a high-affinity antagonist for the Y1 receptor (Y1R).[1][2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its agonist activity at the Y4 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound displays a complex pharmacological profile with high affinity for multiple NPY receptor subtypes. Its primary activities of interest are its potent agonism at the human Y4 receptor and its potent antagonism at human and rat Y1 receptors.[1][2] The compound also exhibits weaker agonist activity at Y2 and Y5 receptors and high affinity for the mouse Y6 receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various NPY receptor subtypes.

| Receptor Subtype | Species | Assay Type | Pharmacological Parameter | Value | Reference |

| Y4 | Human | Radioligand Binding | pKi | 9.6 | [1] |

| Y4 | Human | Functional (cAMP) | pEC50 | 8.6 | [1] |

| Y1 | Human | Radioligand Binding | pKi | 10.2 | [1] |

| Y1 | Human | Functional (Antagonist) | pA2 | 10.5 | [1] |

| Y1 | Rat | Radioligand Binding | pKi | 10.4 | [1] |

| Y1 | Rat | Functional (Antagonist) | pA2 | 10.0 | [1] |

| Y2 | Human | Functional (cAMP) | Weak Agonist | - | [1] |

| Y2 | Rat | Functional (cAMP) | Weak Agonist | - | [1] |

| Y5 | Human | Functional (cAMP) | Weak Agonist | - | [1] |

| Y5 | Rat | Functional (cAMP) | Weak Agonist | - | [1] |

| Y6 | Mouse | Radioligand Binding | pKi | 8.8 | [1] |

Table 1: Pharmacological data for this compound at NPY receptor subtypes.

Signaling Pathway and Experimental Workflows

Y4 Receptor Signaling Pathway

The neuropeptide Y Y4 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[3] It primarily couples to the Gi/o family of G-proteins.[4] Upon activation by an agonist such as this compound, the Gi alpha subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to various cellular responses.

Caption: Y4 Receptor Gi-coupled signaling pathway activated by this compound.

Experimental Workflow for Y4 Agonist Characterization

The characterization of a novel compound like this compound as a Y4 receptor agonist typically follows a structured experimental workflow. This process begins with assessing the compound's binding affinity and selectivity, followed by functional assays to determine its efficacy and potency, and culminates in in-vivo studies to evaluate its physiological effects.

Caption: Experimental workflow for characterizing a Y4 receptor agonist.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's activity at the Y4 receptor. These protocols are synthesized from standard practices in the field and information inferred from published studies.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the Y4 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-Peptide YY (PYY) or another suitable Y4-selective radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled Y4-selective ligand (e.g., human Pancreatic Polypeptide).

-

Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the Y4 receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of radioligand at a final concentration near its Kd.

-

50 µL of various concentrations of this compound (for competition curve) or buffer (for total binding) or non-specific binding control (for non-specific binding).

-

50 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This assay measures the functional potency (EC50) of this compound as a Y4 receptor agonist by quantifying its ability to inhibit the production of cAMP.

Materials:

-

Cells: A cell line stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

-

Forskolin: An adenylyl cyclase activator.

-

IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Culture: Plate the Y4R-expressing cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with IBMX for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Normalize the data with the response to forskolin alone representing 100% and the basal level as 0%.

-

Fit a sigmoidal dose-response curve to the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achievable).

-

Conclusion

This compound is a valuable pharmacological agent for studying the neuropeptide Y system. Its potent agonist activity at the Y4 receptor, coupled with its antagonist action at the Y1 receptor, provides a unique tool for dissecting the physiological roles of these receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and the NPY Y4 receptor.

References

- 1. NPY4R neuropeptide Y receptor Y4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. This compound (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of GR231118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GR231118, a potent peptidomimetic compound, has emerged as a critical tool in the study of the neuropeptide Y (NPY) system. Its distinct selectivity profile, characterized by high affinity and differential activity at various NPY receptor subtypes, makes it an invaluable ligand for dissecting the complex physiological roles of these receptors. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Selectivity Profile of this compound

The interaction of this compound with NPY receptor subtypes has been extensively characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and activity across different receptors.

Table 1: Binding Affinity of this compound at Human NPY Receptors

| Receptor Subtype | Binding Affinity (pKi) |

| Y1 | 10.2 |

| Y2 | Weak Affinity |

| Y4 | 9.6 |

| Y5 | Weak Affinity |

| Y6 (mouse) | 8.8 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at Human and Rat NPY Receptors

| Receptor Subtype | Species | Functional Assay | Potency (pA2 / pEC50) | Activity |

| Y1 | Human | Antagonism | 10.5 (pA2) | Potent Antagonist |

| Y1 | Rat | Antagonism | 10.0 (pA2) | Potent Antagonist |

| Y4 | Human | Agonism | 8.6 (pEC50) | Potent Agonist |

| Y2 | Human & Rat | Agonism | Weak | Weak Agonist |

| Y5 | Human & Rat | Agonism | Weak | Weak Agonist |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the selectivity profile of this compound.

Cell Culture and Membrane Preparation

Objective: To prepare cell membranes from HEK293 or CHO cells stably expressing individual human NPY receptor subtypes for use in radioligand binding assays.

Materials:

-

HEK293 or CHO cells stably transfected with the cDNA for the human Y1, Y2, Y4, or Y5 receptor.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and a protease inhibitor cocktail.

-

Homogenizer (e.g., Dounce or Polytron).

-

High-speed refrigerated centrifuge.

Protocol:

-

Cell Culture: Culture the transfected cells in T175 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Harvesting: Once cells reach 80-90% confluency, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Scrape the cells into ice-cold Lysis Buffer.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (3 x 10-second bursts) on ice.

-

Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

-

Storage: Resuspend the final membrane pellet in a small volume of Lysis Buffer, determine the protein concentration using a Bradford or BCA assay, and store in aliquots at -80°C until use.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NPY receptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

-

Prepared cell membranes expressing the target NPY receptor subtype.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-GR231118.

-

Unlabeled this compound (competitor ligand).

-

Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding).

-

50 µL of various concentrations of unlabeled this compound.

-

50 µL of radioligand (e.g., [¹²⁵I]-PYY at a final concentration close to its Kd).

-

100 µL of diluted cell membranes (typically 10-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Functional Assay

Objective: To determine the functional activity (antagonism or agonism) and potency (pA2 or pEC50) of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO cells stably expressing the target NPY receptor subtype.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4, and containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

Forskolin.

-

This compound.

-

NPY (for antagonist assays).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol for Antagonist Activity (Y1 Receptor):

-

Cell Plating: Seed the transfected CHO cells into 96-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with Assay Buffer and pre-incubate them with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulation: Add a fixed concentration of NPY (typically its EC80) and 10 µM forskolin to all wells (except the basal control).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Construct a concentration-response curve for NPY in the presence and absence of different concentrations of this compound. Calculate the pA2 value from the Schild plot.

Protocol for Agonist Activity (Y4 Receptor):

-

Cell Plating: Seed the transfected CHO cells into 96-well plates and grow to 80-90% confluency.

-

Stimulation: Wash the cells with Assay Buffer. Add various concentrations of this compound to the wells, along with 10 µM forskolin.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit.

-

Data Analysis: Construct a concentration-response curve for this compound and determine the pEC50 value by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols described above.

Caption: NPY Y1 Receptor Antagonism by this compound.

Caption: NPY Y4 Receptor Agonism by this compound.

GR231118: A Technical Guide to a Potent Neuropeptide Y Y1 Receptor Antagonist and Y4 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a synthetic peptide analog of the C-terminus of neuropeptide Y (NPY). It is a potent and selective antagonist for the neuropeptide Y Y1 receptor (Y1R) and a potent agonist for the Y4 receptor (Y4R).[1][2] This dual activity, combined with its high affinity for these receptors, has made this compound a valuable pharmacological tool for investigating the physiological roles of the NPY system. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its binding and functional data.

Discovery and Development

The development of this compound emerged from structure-activity relationship (SAR) studies of the C-terminus of neuropeptide Y, which is crucial for receptor binding.[2] Researchers modified the C-terminal fragment of NPY to investigate the structural requirements for receptor affinity and activity. These efforts led to the synthesis of a novel class of peptidic analogs, including this compound, which demonstrated high affinity for the Y1 receptor but acted as antagonists rather than agonists. This discovery was significant as it provided a new tool to probe the function of the Y1 receptor, which is implicated in various physiological processes, including the regulation of food intake and blood pressure.[1]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is understood to be synthesized using solid-phase peptide synthesis (SPPS) methods. This common technique for peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by interacting with G protein-coupled receptors (GPCRs) of the neuropeptide Y family.

Neuropeptide Y Y1 Receptor Antagonism:

At the Y1 receptor, this compound acts as a competitive antagonist, binding to the receptor without initiating a cellular response and thereby blocking the binding and subsequent action of the endogenous agonist, NPY. The NPY Y1 receptor is coupled to Gi/o proteins. Its activation by NPY typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium concentration. By blocking NPY's access to the Y1 receptor, this compound prevents these downstream signaling events.

Neuropeptide Y Y4 Receptor Agonism:

Conversely, at the Y4 receptor, this compound functions as a potent agonist.[2][3] The Y4 receptor is also coupled to Gi/o proteins, and its activation by agonists like pancreatic polypeptide (PP) or, in this case, this compound, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Quantitative Data

The following tables summarize the binding affinity and functional activity of this compound at various human and rat neuropeptide Y receptor subtypes.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Species | pKi | Ki (nM) | Reference(s) |

| Y1 | Human | 10.2 | 0.063 | [2] |

| Y1 | Rat | 10.4 | 0.04 | [2] |

| Y2 | Human | < 6 | > 1000 | [2] |

| Y2 | Rat | < 6 | > 1000 | [2] |

| Y4 | Human | 9.6 | 0.25 | [2] |

| Y5 | Human | < 6 | > 1000 | [2] |

| Y5 | Rat | < 6 | > 1000 | [2] |

| Y6 | Mouse | 8.8 | 1.58 | [2][3] |

Table 2: Functional Activity of this compound

| Receptor Subtype | Species | Activity | pA2 / pEC50 | Reference(s) |

| Y1 | Human | Antagonist | pA2 = 10.5 | [2] |

| Y1 | Rat | Antagonist | pA2 = 10.0 | [2] |

| Y4 | Human | Agonist | pEC50 = 8.6 | [2][3] |

| Y2 | Human | Weak Agonist | - | [2] |

| Y2 | Rat | Weak Agonist | - | [2] |

| Y5 | Human | Weak Agonist | - | [2] |

| Y5 | Rat | Weak Agonist | - | [2] |

Experimental Protocols

Radioligand Binding Assay for Y1 and Y4 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y1 and Y4 receptors using [125I]-GR231118 as the radioligand.[4]

Materials:

-

HEK293 cells stably transfected with the human or rat Y1 or Y4 receptor.

-

[125I]-GR231118 (radioligand).

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well microplates.

-

Vacuum filtration manifold.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture transfected HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or unlabeled this compound at various concentrations (for competition).

-

50 µL of [125I]-GR231118 at a fixed concentration (e.g., 0.1 nM).

-

100 µL of the cell membrane preparation.

-

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Functional Assay for Y4 Receptor Agonism

This protocol describes a functional assay to measure the agonist activity of this compound at the NPY Y4 receptor by quantifying changes in intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably transfected with the human Y4 receptor.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture:

-

Seed the transfected CHO-K1 cells in a 96-well plate and culture until they reach the desired confluency.

-

-

Assay:

-

Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor. Pre-incubate for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the competitive immunoassay to quantify the amount of cAMP in each well.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental wells from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.

-

Preclinical and Clinical Development

To date, there is limited publicly available information regarding the preclinical in vivo evaluation or clinical development of this compound. While other NPY Y1 receptor antagonists have been investigated in preclinical models for conditions such as obesity and in clinical trials for angina pectoris, the progression of this compound through the drug development pipeline is not well-documented in the scientific literature.[1][5] The primary utility of this compound has been as a research tool to elucidate the roles of the Y1 and Y4 receptors in various physiological and pathological processes.

Conclusion

This compound is a valuable pharmacological agent characterized by its potent and selective antagonism of the NPY Y1 receptor and potent agonism of the Y4 receptor. Its development as a C-terminal analog of NPY has provided researchers with a critical tool to dissect the complex signaling pathways and physiological functions of the neuropeptide Y system. The detailed experimental protocols and quantitative data presented in this guide are intended to support further research into the therapeutic potential of targeting NPY receptors.

References

- 1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [125I]-GR231118: a high affinity radioligand to investigate neuropeptide Y Y1 and Y4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of a neuropeptide Y Y1 receptor antagonist in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

GR231118: A Comprehensive Technical Guide to its Neuropeptide Y Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and pharmacological profile of GR231118, a potent ligand for Neuropeptide Y (NPY) receptors. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways to support further research and development.

Core Findings: this compound Binding Profile

This compound is a peptide analogue of the C-terminus of Neuropeptide Y.[1] It is characterized as a high-affinity ligand with a distinct selectivity profile across the NPY receptor subtypes. Notably, it acts as a potent antagonist at the NPY Y1 receptor and a potent agonist at the NPY Y4 receptor.[1] Its affinity for Y2 and Y5 receptors is considerably weaker.[1]

Quantitative Binding Affinity Data

The binding affinity of this compound for various NPY receptor subtypes has been determined through radioligand binding assays and functional assays. The data, collected from studies on human, rat, and mouse receptors, are summarized in the table below.

| Receptor Subtype | Species | Assay Type | Radioligand | Parameter | Value | Reference |

| Y1 | Human | Binding | [¹²⁵I]-PYY | pKi | 10.2 | [1] |

| Human | Functional | cAMP | pA2 | 10.5 | [1] | |

| Rat | Binding | [¹²⁵I]-PYY | pKi | 10.4 | [1] | |

| Rat | Functional | cAMP | pA2 | 10.0 | [1] | |

| Rat | Binding | [¹²⁵I]-GR231118 | Kd | 0.09 ± 0.01 nM | [2] | |

| Y2 | Human | Binding | [¹²⁵I]-PYY | pKi | < 7 | [1] |

| Rat | Binding | [¹²⁵I]-PYY | pKi | < 7 | [1] | |

| Y4 | Human | Binding | [¹²⁵I]-hPP | pKi | 9.6 | [1] |

| Human | Functional | cAMP | pEC50 | 8.6 | [1] | |

| Rat | Binding | [¹²⁵I]-GR231118 | Kd | 0.24 ± 0.03 nM | [2] | |

| Y5 | Human | Binding | [¹²⁵I]-PYY | pKi | < 7 | [1] |

| Rat | Binding | [¹²⁵I]-PYY | pKi | < 7 | [1] | |

| Y6 | Mouse | Binding | [¹²⁵I]-PYY | pKi | 8.8 | [1] |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.

-

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. It is a measure of agonist potency.

-

Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied. A lower Kd value indicates higher binding affinity.

Experimental Protocols

The characterization of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and its receptor. These assays typically involve the use of a radiolabeled form of this compound, such as [¹²⁵I]-GR231118, or the displacement of another radiolabeled ligand.

General Protocol for Competitive Binding Assay:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY receptor subtype of interest. This is often achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118) is incubated with the prepared membranes.

-

Competition: Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through rapid filtration over glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Inhibition)

NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Functional assays measuring cAMP levels are therefore used to determine the agonist or antagonist activity of compounds like this compound.

General Protocol for cAMP Inhibition Assay:

-

Cell Culture: Cells stably expressing the NPY receptor subtype of interest are cultured.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. They are then stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels.

-

Ligand Addition:

-

For Agonist Testing: Increasing concentrations of the test compound (e.g., this compound for Y4 receptor) are added to determine its ability to inhibit the forskolin-stimulated cAMP production.

-

For Antagonist Testing: A fixed concentration of an NPY receptor agonist is added in the presence of increasing concentrations of the test compound (e.g., this compound for Y1 receptor) to assess its ability to block the agonist-induced inhibition of cAMP.

-

-

Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels.

-

Lysis and Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The data are used to generate dose-response curves and calculate parameters such as EC50 for agonists or pA2 for antagonists.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the NPY receptor signaling pathway and a typical experimental workflow.

Caption: NPY Receptor Gi Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. This compound (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [125I]-GR231118: a high affinity radioligand to investigate neuropeptide Y Y1 and Y4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Nature of GR231118: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of GR231118, a potent and selective peptide analog of the C-terminus of neuropeptide Y (NPY). This compound is a valuable pharmacological tool due to its dual activity as a high-affinity antagonist of the neuropeptide Y Y1 receptor and a potent agonist of the neuropeptide Y Y4 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology and related therapeutic areas.

Chemical Structure of this compound

This compound, also known as 1229U91, is a dimeric peptide with a cyclic structure. Its chemical formula is C110H170N34O24, and it has a molecular weight of 2352.77 g/mol . The sequence of each monomer is (Ile,Glu,Pro,Dpr,Tyr,Arg,Leu,Arg,Tyr-NH2), with an amide bridge connecting the two monomers in a cyclic (2,4'),(2',4)-diamide fashion.

Structure-Activity Relationship and Biological Activity

This compound exhibits a complex pharmacological profile, acting as a potent antagonist at Y1 receptors while simultaneously displaying potent agonism at Y4 receptors. This dual activity, along with its weaker interactions with other NPY receptor subtypes, underscores the subtle structural determinants that govern ligand-receptor interactions within the NPY system.

Quantitative Biological Data

The biological activities of this compound and its analogs at various human and rat NPY receptor subtypes are summarized in the table below. The data is presented as pKi (negative logarithm of the inhibition constant), pA2 (negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response), and pEC50 (negative logarithm of the half-maximal effective concentration).

| Compound | Receptor Subtype | Species | Activity Type | pKi | pA2 | pEC50 |

| This compound | Y1 | Human | Antagonist | 10.2 | 10.5 | - |

| Y1 | Rat | Antagonist | 10.4 | 10.0 | - | |

| Y2 | Human | Weak Agonist | - | - | <6.0 | |

| Y2 | Rat | Weak Agonist | - | - | <6.0 | |

| Y4 | Human | Agonist | 9.6 | - | 8.6 | |

| Y5 | Human | Weak Agonist | - | - | 6.1 | |

| Y5 | Rat | Weak Agonist | - | - | <6.0 | |

| Y6 | Mouse | High Affinity | 8.8 | - | - | |

| BW1911U90 | Y1 | Human | Antagonist | 8.3 | 7.1 | - |

| Y4 | Human | Agonist | 8.3 | - | 6.8 | |

| T-190 | Y1 | Human | Antagonist | 6.5 | 5.8 | - |

| Y4 | Human | Agonist | 7.7 | - | 6.3 | |

| T-241 | Y1 | Human | Antagonist | 6.8 | 6.5 | - |

| Y4 | Human | Agonist | 8.3 | - | 6.6 |

Data compiled from publicly available pharmacological studies.

Key Structural Determinants for Activity

The structure-activity relationship of C-terminal NPY analogs like this compound is highly dependent on specific amino acid residues and the overall conformation.

-

Dimeric Structure: The dimeric nature of this compound is a critical feature contributing to its high affinity and potency, particularly at the Y1 receptor. This suggests that the molecule may simultaneously engage with two receptor units or possess an extended binding surface that enhances its interaction with a single receptor.

-

C-terminal Residues: The C-terminal region of NPY is crucial for receptor recognition and activation. For Y1 receptor affinity, a C-terminal turn structure is thought to be important. Key residues such as Arginine at position 33 (Arg33) and Arg35 are critical for high-affinity binding.

-

Selectivity: The subtle differences in the amino acid sequences of the Y1 and Y4 receptors are exploited by this compound to elicit opposite effects. While the exact residues responsible for this functional switch are not fully elucidated, it is clear that the C-terminal portion of the peptide is sufficient for Y4 receptor activation but not for Y1 receptor activation, where it acts as an antagonist. The analogs BW1911U90, T-190, and T-241, which are also C-terminal NPY analogs, exhibit a similar pattern of Y1 antagonism and Y4 agonism, albeit with lower potencies compared to this compound.

Signaling Pathways

This compound modulates distinct downstream signaling cascades through its interaction with NPY Y1 and Y4 receptors.

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is primarily coupled to Gi/o proteins. Its activation by endogenous NPY, or its blockade by antagonists like this compound, influences multiple intracellular signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII). These pathways can ultimately converge on the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2).

NPY Y1 Receptor Signaling Cascade

NPY Y4 Receptor Signaling Pathway

Similar to the Y1 receptor, the NPY Y4 receptor is also coupled to Gi/o proteins, and its activation by agonists like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In certain cell types, the Y4 receptor has also been shown to couple to Gq proteins, which would activate the PLC-IP3-Ca²⁺ pathway.

NPY Y4 Receptor Signaling Cascade

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the structure-activity relationship of this compound and its analogs.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds, such as this compound analogs, by measuring their ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell membranes expressing the NPY receptor of interest (Y1, Y2, Y4, or Y5).

-

Radioligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-GR231118).

-

Unlabeled competitor compounds (this compound and its analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-50 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-specific ligand (e.g., 1 µM unlabeled NPY, for non-specific binding).

-

50 µL of various concentrations of the competitor compound (e.g., this compound analog).

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This protocol is used to determine the functional activity (agonist or antagonist) of compounds at Gi/o-coupled receptors by measuring their effect on intracellular cAMP levels.

Materials:

-

Cells expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin.

-

Test compounds (this compound and its analogs).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with 100 µM IBMX for 15-30 minutes at 37°C.

-

Treatment:

-

For Agonist Testing: Add various concentrations of the test compound (e.g., this compound) and a fixed concentration of forskolin (e.g., 10 µM).

-

For Antagonist Testing: Add a fixed concentration of a known agonist (e.g., NPY) in the presence of various concentrations of the test compound (e.g., this compound), followed by the addition of forskolin.

-

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

For Agonists: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

-

For Antagonists: Plot the response to the fixed agonist concentration against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the pA2 value to quantify the antagonist potency.

-

General Experimental Workflow

Conclusion

This compound stands out as a remarkable pharmacological agent with a dual personality, acting as a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. Its complex structure-activity relationship, rooted in its dimeric nature and specific amino acid sequence, provides a fascinating case study in the molecular determinants of ligand-receptor interactions. The detailed understanding of its SAR, coupled with robust experimental protocols, will continue to facilitate the exploration of the NPY system and the development of novel therapeutics targeting NPY receptors for a range of physiological and pathological conditions.

An In-Depth Technical Guide to the Pharmacological Properties of GR231118

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide-like compound that has been instrumental in the characterization of the neuropeptide Y (NPY) receptor family. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its receptor binding affinity, selectivity, and functional activity. Detailed experimental protocols for key assays are provided, along with a summary of its effects on intracellular signaling pathways and in vivo models. This document is intended to serve as a valuable resource for researchers and drug development professionals working with NPY receptors and related therapeutic areas.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a diverse range of physiological processes, including the regulation of food intake, anxiety, and blood pressure. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, Y5, and in some species, Y6. The development of selective ligands for these receptors has been crucial for elucidating their individual functions. This compound has emerged as a key pharmacological tool due to its distinct profile as a high-affinity antagonist for the Y1 receptor and a potent agonist for the Y4 receptor.

Receptor Binding Profile

The affinity of this compound for various NPY receptor subtypes has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its high affinity and selectivity for the Y1 and Y4 receptors.

Data Presentation: Receptor Binding Affinities

| Receptor Subtype | Species | Preparation | Radioligand | pKi | Ki (nM) | Reference |

| Y1 | Human | SK-N-MC cell membranes | [¹²⁵I]PYY | 10.2 | 0.063 | |

| Y1 | Rat | Transfected HEK293 cells | [¹²⁵I]-GR231118 | - | Kd = 0.09-0.24 nM | |

| Y2 | Human | SK-N-BE2 cell membranes | [¹²⁵I]PYY | < 6.0 | > 1000 | |

| Y4 | Human | Transfected CHO cells | [¹²⁵I]PYY | 9.6 | 0.25 | |

| Y4 | Rat | Transfected HEK293 cells | [¹²⁵I]-GR231118 | - | Kd = 0.09-0.24 nM | |

| Y5 | Human | Transfected CHO cells | [¹²⁵I]PYY | < 6.0 | > 1000 | |

| Y6 | Mouse | Transfected CHO cells | [¹²⁵I]PYY | 8.8 | 1.58 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Experimental Protocols: Radioligand Binding Assay

A generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound is as follows:

Objective: To determine the inhibition constant (Ki) of this compound for a specific NPY receptor subtype.

Materials:

-

Cell membranes prepared from cells stably expressing the NPY receptor of interest (e.g., SK-N-MC for Y1, transfected CHO or HEK293 cells for other subtypes).

-

Radioligand (e.g., [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or [¹²⁵I]-GR231118).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound. Total binding is determined in the absence of any competitor, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NPY receptor ligand.

-

Equilibration: Incubate the plate at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay Workflow

Functional Activity

This compound exhibits a dual functional profile, acting as a potent antagonist at the Y1 receptor and a potent agonist at the Y4 receptor. This activity has been primarily assessed through its modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Data Presentation: Functional Activity

| Receptor | Species | Cell Line | Assay Type | This compound Activity | pA₂ / pEC₅₀ | Reference |

| Y1 | Human | CHO | cAMP Inhibition | Antagonist | 10.5 (pA₂) | |

| Y1 | Rat | CHO | cAMP Inhibition | Antagonist | 10.0 (pA₂) | |

| Y4 | Human | CHO | cAMP Inhibition | Agonist | 8.6 (pEC₅₀) | |

| Y2 | Human/Rat | CHO | cAMP Inhibition | Weak Agonist | - | |

| Y5 | Human/Rat | CHO | cAMP Inhibition | Weak Agonist | - |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols: cAMP Functional Assay

A generalized protocol for a functional cAMP assay to determine the antagonist or agonist activity of this compound is as follows:

Objective: To determine the pA₂ (for antagonism at Y1) or pEC₅₀ (for agonism at Y4) of this compound.

Materials:

-

Cells stably expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

NPY (as the agonist for Y1 antagonist assays).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure for Y1 Antagonism:

-

Cell Seeding: Seed the Y1 receptor-expressing cells in a microplate and allow them to adhere.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of NPY (typically its EC₅₀ or EC₈₀) to the wells, along with a fixed concentration of forskolin to stimulate cAMP production.

-

Lysis and Detection: After a further incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

Procedure for Y4 Agonism:

-

Cell Seeding: Seed the Y4 receptor-expressing cells in a microplate.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to induce a measurable level of cAMP.

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels.

Data Analysis:

-

For Y1 Antagonism: Plot the cAMP concentration against the logarithm of the NPY concentration in the presence of different concentrations of this compound. Perform a Schild analysis to determine the pA₂ value.

-

For Y4 Agonism: Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the this compound concentration. Determine the pEC₅₀ value from the resulting dose-response curve.

cAMP Functional Assay Workflow

Signaling Pathways

This compound, through its interaction with Y1 and Y4 receptors, modulates distinct intracellular signaling cascades.

Y1 Receptor Antagonism

The NPY Y1 receptor is primarily coupled to the Gαi/o family of G proteins. Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). By acting as an antagonist at the Y1 receptor, this compound blocks these NPY-mediated effects, thereby preventing the decrease in cAMP. Additionally, Y1 receptor activation can lead to the mobilization of intracellular calcium, and this compound would be expected to inhibit this effect.

Y1 Receptor Signaling Pathway

Y4 Receptor Agonism

Similar to the Y1 receptor, the Y4 receptor is also coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. As a potent agonist at the Y4 receptor, this compound mimics the action of the endogenous ligand, pancreatic polypeptide (PP), to induce this signaling cascade. Furthermore, there is evidence to suggest that the Y4 receptor can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium from intracellular stores.

Y4 Receptor Signaling Pathway

In Vivo Pharmacology

The dual activity of this compound has been exploited in vivo to investigate the physiological roles of Y1 and Y4 receptors. One of the most notable in vivo effects of this compound is its ability to suppress food intake in rats. This effect is attributed to its agonist activity at the Y4 receptor, which is known to be involved in satiety signaling.

Experimental Protocols: Rat Food Intake Study

Objective: To assess the effect of this compound on food intake in rats.

Animals:

-

Male Sprague-Dawley or Wistar rats, individually housed.

-

Acclimatized to the housing conditions and diet.

Materials:

-

This compound dissolved in a suitable vehicle (e.g., sterile saline).

-

Standard rat chow.

-

Apparatus for intracerebroventricular (ICV) or intraperitoneal (IP) injections.

-

Metabolic cages for accurate food intake monitoring.

Procedure:

-

Habituation: Acclimate the rats to the experimental procedures, including handling and mock injections.

-

Fasting: In some protocols, rats may be fasted for a period (e.g., 12-24 hours) before the experiment to ensure a robust feeding response.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., ICV or IP) at various doses.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of food to each rat.

-

Monitoring: Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food and any spillage.

Data Analysis:

-

Calculate the food intake (in grams) for each rat at each time point.

-

Compare the food intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics and Metabolism (ADME)

Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of this compound. As a peptide-like molecule, it is likely to have a short plasma half-life and be susceptible to degradation by proteases. Its route of administration in preclinical studies is often direct central administration (ICV) to bypass the blood-brain barrier and peripheral degradation. Further studies are required to fully characterize the ADME properties of this compound, which would be crucial for its development as a therapeutic agent.

Conclusion

This compound is a valuable pharmacological tool with a unique dual activity profile as a potent NPY Y1 receptor antagonist and a potent NPY Y4 receptor agonist. This technical guide has provided a comprehensive summary of its binding affinities, functional activities, and effects on intracellular signaling pathways. The detailed experimental protocols offer a starting point for researchers wishing to utilize this compound in their studies. While its in vivo effects on food intake are well-documented, further research is needed to fully elucidate its pharmacokinetic properties. The continued use of this compound will undoubtedly contribute to a deeper understanding of the complex roles of the NPY system in health and disease.

An In-depth Technical Guide to GR231118 (1229U91/GW1229): A Neuropeptide Y Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide analog GR231118, also known by its aliases 1229U91 and GW1229. This document details its pharmacological profile, summarizing key quantitative data and outlining the experimental protocols used for its characterization. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Core Compound Summary

This compound is a peptide analog of the C-terminus of neuropeptide Y (NPY). It is a potent and competitive antagonist of the human Neuropeptide Y Receptor Y1 (NPY Y1R) and a potent agonist of the human Neuropeptide Y Receptor Y4 (NPY Y4R).[1][2][3] Its dual activity makes it a valuable tool for investigating the physiological roles of these receptors. The compound also exhibits affinity for other NPY receptor subtypes, including Y2, Y5, and Y6.[1][2]

Quantitative Data Summary

The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity (pKi), antagonist potency (pA2), and agonist potency (pEC50) values reported for this compound and its interactions with different NPY receptor subtypes.

Table 1: Antagonist and Agonist Potency of this compound at NPY Receptors

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| NPY Y1 | Human | Functional | pA2 | 10.5 | [1] |

| NPY Y1 | Rat | Functional | pA2 | 10.0 | [1] |

| NPY Y4 | Human | Functional | pEC50 | 8.6 | [1][2] |

| NPY Y2 | Rat | Functional | pEC50 | 6.0 | |

| NPY Y5 | Rat | Functional | pEC50 | 6.1 |

Table 2: Binding Affinity of this compound at NPY Receptors

| Receptor Subtype | Species | Parameter | Value | Reference |

| NPY Y1 | Human | pKi | 10.2 | [1] |

| NPY Y1 | Rat | pKi | 10.4 | [1] |

| NPY Y4 | Human | pKi | 9.6 | [1][2] |

| NPY Y6 | Mouse | pKi | 8.8 | [1][2] |

Experimental Protocols

The characterization of this compound involves several key experimental methodologies. The protocols described below are representative of the techniques used to determine the quantitative data presented above.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand (in this case, this compound) for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for NPY receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the NPY receptor subtype of interest.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]PYY or [¹²⁵I]-GR231118) and varying concentrations of the unlabeled competitor, this compound.[1]

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Inhibition of Forskolin-Stimulated cAMP Formation

Functional assays are used to determine the functional consequences of a ligand binding to its receptor, such as agonism or antagonism. For G-protein coupled receptors like the NPY receptors, changes in intracellular cyclic AMP (cAMP) levels are a common readout.[1]

Objective: To determine the agonist (pEC50) or antagonist (pA2) activity of this compound at NPY receptors.

Methodology:

-

Cell Culture: Cells expressing the NPY receptor subtype of interest are cultured.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Ligand Addition:

-

Agonist testing: Increasing concentrations of this compound are added to determine if it inhibits the forskolin-stimulated cAMP accumulation.

-

Antagonist testing: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known NPY receptor agonist.

-

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available cAMP assay kits.

-

Data Analysis:

-

For agonists, a dose-response curve is generated to determine the pEC50 value.

-

For antagonists, the shift in the agonist's dose-response curve is used to calculate the pA2 value.

-

Intracellular Calcium Mobilization Assays

Activation of certain G-protein coupled receptors, including the NPY Y1 receptor, can lead to an increase in intracellular calcium levels.

Objective: To assess the effect of this compound on NPY-induced intracellular calcium mobilization.

Methodology:

-

Cell Loading: Cells expressing the NPY Y1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Ligand Addition:

-

To test for antagonism, cells are pre-incubated with this compound before the addition of NPY.

-

-

Fluorescence Measurement: Changes in fluorescence, which correlate with changes in intracellular calcium concentration, are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibition of the NPY-induced calcium response by this compound is quantified to determine its antagonist potency.

Visualizations

The following diagrams illustrate the signaling pathway of NPY receptors and a typical experimental workflow for a radioligand binding assay.

Caption: NPY Receptor Signaling and this compound Modulation.

Caption: Radioligand Binding Assay Experimental Workflow.

References

In Vitro Characterization of GR231118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR231118, also known as 1229U91, is a potent and selective peptide antagonist of the neuropeptide Y (NPY) Y1 receptor and a potent agonist of the NPY Y4 receptor.[1] This dual activity makes it a valuable pharmacological tool for elucidating the physiological roles of these receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity and functional activity at various NPY receptor subtypes. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Binding Affinity of this compound at NPY Receptors

The binding affinity of this compound for various NPY receptor subtypes has been determined through radioligand binding assays. These studies typically involve the use of cell lines stably transfected with the cDNA for individual human or rat NPY receptor subtypes.[2] The affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity (pKi) of this compound at Human NPY Receptors

| Receptor Subtype | pKi |

| Y1 | 10.2 |

| Y4 | 9.6 |

Table 2: Binding Affinity (pKi) of this compound at Rat NPY Receptors

| Receptor Subtype | pKi |

| Y1 | 10.4 |

Table 3: Binding Affinity (pKi) of this compound at Other NPY Receptor Subtypes

| Receptor Subtype | Species | pKi |

| Y6 | Mouse | 8.8 |

Functional Activity of this compound